6-Bromo-4-chloro-5-methylquinoline
Overview
Description
6-Bromo-4-chloro-5-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-5-methylquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-5-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the quinoline ring.
Scientific Research Applications
6-Bromo-4-chloro-5-methylquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-5-methylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways may vary depending on the biological activity being investigated.
Comparison with Similar Compounds
Comparison: 6-Bromo-4-chloro-5-methylquinoline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the quinoline ring. This unique structure can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the methyl group at the 5-position may enhance its antimicrobial properties compared to 6-Bromo-4-chloroquinoline, which lacks this methyl group.
Biological Activity
6-Bromo-4-chloro-5-methylquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by its molecular formula and a molecular weight of 256.53 g/mol. This compound features a bicyclic structure with specific halogen substitutions and a methyl group, which contribute to its unique biological activities. Recent studies have explored its potential in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural configuration of this compound includes:
- Bromine (Br) at the 6-position
- Chlorine (Cl) at the 4-position
- Methyl group (CH₃) at the 5-position
These substituents influence the compound's reactivity and biological interactions, making it a subject of interest for medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The following table summarizes its antimicrobial efficacy against selected pathogens:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Pseudomonas aeruginosa | Notable activity | |
Bacillus subtilis | Effective against Gram-positive |
The broad-spectrum activity suggests that the compound could be developed further for clinical applications in treating bacterial infections.
Anticancer Activity
Quinoline derivatives have been widely studied for their anticancer properties. Preliminary studies on this compound suggest potential cytotoxic effects on cancer cell lines. Although specific mechanisms of action remain under investigation, the compound's structural features are believed to play a crucial role in its ability to inhibit tumor growth.
While detailed mechanisms specific to this compound are not fully elucidated, compounds in the quinoline family often interact with biological targets such as enzymes and receptors involved in cellular proliferation and apoptosis. The presence of halogen atoms may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for new antibiotic development.
- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Properties
IUPAC Name |
6-bromo-4-chloro-5-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIJBLHJIHQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CC(=C12)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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